molecular formula C19H21NO B1200157 Cidoxepin CAS No. 3607-18-9

Cidoxepin

Cat. No.: B1200157
CAS No.: 3607-18-9
M. Wt: 279.4 g/mol
InChI Key: ODQWQRRAPPTVAG-BOPFTXTBSA-N
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Description

Cidoxepin, also known as (Z)-doxepin or cis-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, which is commercially available as a mixture of (E) and (Z) isomers. This compound acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated for its potential use as an antihistamine for treating chronic urticaria .

Mechanism of Action

Target of Action

Cidoxepin, also known as (Z)-Doxepin , is a tricyclic antidepressant . It primarily targets the norepinephrine transporter and the serotonin transporter . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This compound acts as a serotonin-norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, thereby enhancing their neurotransmission . This results in an antidepressant effect . This compound also acts as an H1 receptor antagonist and an anticholinergic .

Biochemical Pathways

It is known that the drug’s action on the serotonin and norepinephrine transporters affects theserotonergic and noradrenergic pathways, respectively . The downstream effects of these actions contribute to its antidepressant and anxiolytic properties .

Pharmacokinetics

For doxepin, the bioavailability is reported to be between 13–45% . The drug is metabolized in the liver, primarily by the enzymes CYP2D6 and CYP2C19 . The elimination half-life of Doxepin is between 8–24 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic and noradrenergic neurotransmission . This results in mood elevation and reduction in anxiety, thereby alleviating the symptoms of depression .

Action Environment

Factors such as diet, lifestyle, and co-administration of other drugs can potentially affect the pharmacokinetics and pharmacodynamics of most drugs

Biochemical Analysis

Biochemical Properties

Cidoxepin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft . Additionally, this compound acts as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites . It also exhibits anticholinergic properties, inhibiting the action of acetylcholine .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter levels and enhanced neurotransmission . This can impact gene expression and cellular metabolism, as the increased levels of neurotransmitters can activate or inhibit various signaling pathways . This compound’s anticholinergic properties can also affect cellular functions by inhibiting acetylcholine, which plays a crucial role in muscle contraction and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin and norepinephrine transporters, inhibiting their reuptake and increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission and improved mood regulation. This compound also binds to H1 receptors, blocking the action of histamine and reducing allergic reactions . Its anticholinergic properties result from its ability to inhibit acetylcholine receptors, affecting various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound’s central anticholinergic activity is three-fold greater than that of the trans isomer in mice . Long-term exposure to this compound may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit the reuptake of serotonin and norepinephrine, leading to improved mood and reduced anxiety . At higher doses, this compound may cause toxic or adverse effects, including sedation, dry mouth, and blurred vision . Threshold effects have been observed, where the therapeutic effects plateau at certain dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP2C19 . These enzymes convert this compound into its active and inactive metabolites, which are then excreted from the body . The metabolism of this compound can affect its efficacy and safety, as genetic polymorphisms in these enzymes can lead to variations in drug metabolism and response .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with transporters and binding proteins, facilitating its distribution to target tissues . Its localization and accumulation within cells can influence its activity and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized in the synaptic cleft, where it inhibits the reuptake of serotonin and norepinephrine . It can also be found in other cellular compartments, including the cytoplasm and cell membrane . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cidoxepin can be synthesized through the following steps:

    Formation of the dibenzoxepin ring system: This involves the cyclization of appropriate precursors to form the dibenzoxepin core.

    Introduction of the dimethylamino side chain: This step involves the addition of a dimethylamino group to the propyl side chain of the dibenzoxepin ring.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents is also crucial in the industrial production of this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Cidoxepin has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

    Medicine: Studied for its potential use in treating chronic urticaria, allergic rhinitis, atopic dermatitis, and contact dermatitis.

Comparison with Similar Compounds

    Doxepin: A mixture of (E) and (Z) isomers, with cidoxepin being the (Z) isomer.

    Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.

    Clomipramine: A tricyclic antidepressant used for treating obsessive-compulsive disorder.

Uniqueness of this compound: this compound is unique due to its specific stereoisomeric form, which may confer different pharmacological properties compared to its (E) isomer. It has been found to have more potent antidepressant activity and greater central anticholinergic activity than trans-doxepin .

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWQRRAPPTVAG-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318253
Record name (Z)-Doxepin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154-157 ºC at 0.03 mmHg, 154-157 °C @ 0.03 MM HG
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
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Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C.
Record name Doxepin
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Record name DOXEPIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area., ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/
Record name Doxepin
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Record name DOXEPIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

CAS No.

3607-18-9, 1668-19-5
Record name (Z)-Doxepin
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Record name Cidoxepin [INN]
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Record name Doxepin
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Record name CIDOXEPIN
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Record name DOXEPIN
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Melting Point

185-191 ºC, Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
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Record name DOXEPIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Yield
73.5%

Synthesis routes and methods II

Procedure details

Doxepin hydrochloride (10 g., 0.032 mol) was dissolved in 50 ml. H2O. Sodium bicarbonate (3.2 g., 0.038 mol) suspended in 25 ml. of H2O was added with stirring, and the mixture stirred for 20 minutes and then extracted 3×50 ml. ether. The ether extracts were combined, dried (Na2SO4) and evaporated in vacuo to yield doxepin as an oil (8.33 g.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
doxepin

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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